
4-Bromonaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 4-Bromonaphthalene-1-sulfonamide are not available, general methods for synthesizing sulfonamides involve the reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Protodeboronation of pinacol boronic esters has also been reported .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Applications of Sulfonimidates
“4-Bromonaphthalene-1-sulfonamide” is a type of sulfonimidate . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have been intensively studied and have flourished over time .
Building Blocks for Alternative Sulfur(VI) Compounds
Sulfonimidates, including “4-Bromonaphthalene-1-sulfonamide”, have been used as building blocks to access alternative sulfur(VI) compounds . This is one of their most prominent applications .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .
Precursors for Polymers
Sulfonimidates have been utilized as precursors for polymers . In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly(oxothiazene) polymers .
Drug Candidates
Sulfonimidates, including “4-Bromonaphthalene-1-sulfonamide”, have been used in the synthesis of drug candidates . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Chemical and Physical Properties
“4-Bromonaphthalene-1-sulfonamide” has a molecular weight of 286.15, and it is soluble in water . It has a high GI absorption and is BBB permeant . These properties make it a valuable compound in various scientific research applications .
Zukünftige Richtungen
While specific future directions for 4-Bromonaphthalene-1-sulfonamide are not available, sulfonimidates, which are similar to sulfonamides, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . This suggests potential future research directions in the synthesis and application of similar compounds.
Wirkmechanismus
Target of Action
4-Bromonaphthalene-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , a vital component for bacterial growth and survival .
Mode of Action
The compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, p-aminobenzoic acid (PABA) , and binds to the active site of DHPS, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 4-Bromonaphthalene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting DHPS, the compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids, such as DNA or RNA .
Pharmacokinetics
The lipophilicity of this compound, indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
The primary result of 4-Bromonaphthalene-1-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing essential nucleic acids, halting their growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromonaphthalene-1-sulfonamide. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the presence of other drugs or substances can impact its effectiveness, such as substances that induce or inhibit enzymes involved in its metabolism
Eigenschaften
IUPAC Name |
4-bromonaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTMGDKMOJRIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonaphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

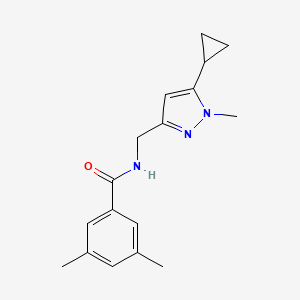
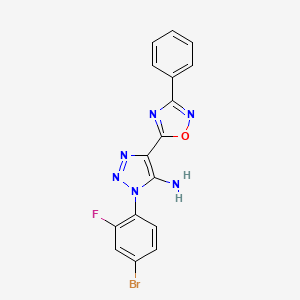

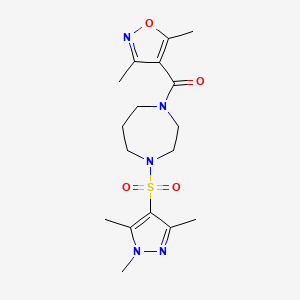
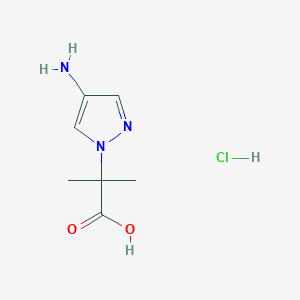
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)
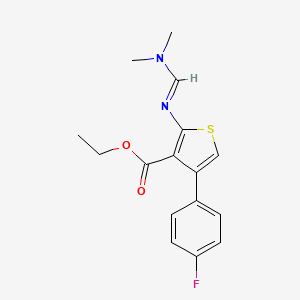
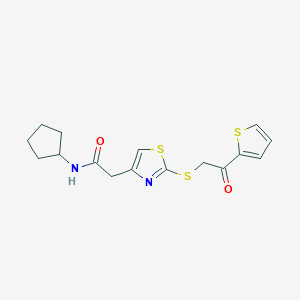
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

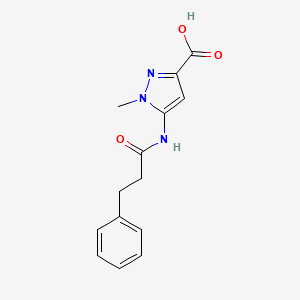
![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)